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molecular formula C9H12O2 B8666036 Methyl-5-norbornene-2-carboxylic acid

Methyl-5-norbornene-2-carboxylic acid

Cat. No. B8666036
M. Wt: 152.19 g/mol
InChI Key: MZCFNSAAYVFCKY-UHFFFAOYSA-N
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Patent
US06462158B1

Procedure details

Methylcyclopentadiene (8.01 g: 100 mmol) was dissolved in methyl ethyl ketone (10 mL), to which acrylic acid (7.93 g: 110 mmol) was added dropwise at 0° C. over 1 hour. The thus-obtained mixture was stirred at room temperature for 3 hours. Light components, such as the solvent and unreacted acrylic acid, were then distilled off under reduced pressure from the reaction mixture, whereby methyl-5-norbornene-2-carboxylic acid (14.9 g: 98 mmol) was obtained.
Quantity
8.01 g
Type
reactant
Reaction Step One
Quantity
7.93 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:6][CH:5]=[CH:4][CH:3]=1.[C:7]([OH:11])(=[O:10])C=C.[CH2:12](C(C)=O)[CH3:13]>>[CH3:1][C:2]12[CH2:6][CH:5]([CH:12]=[CH:13]1)[CH2:4][CH:3]2[C:7]([OH:11])=[O:10]

Inputs

Step One
Name
Quantity
8.01 g
Type
reactant
Smiles
CC1=CC=CC1
Name
Quantity
7.93 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)C(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The thus-obtained mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at 0° C. over 1 hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
Light components, such as the solvent and unreacted acrylic acid, were then distilled off under reduced pressure from the reaction mixture

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC12C(CC(C=C1)C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 98 mmol
AMOUNT: MASS 14.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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